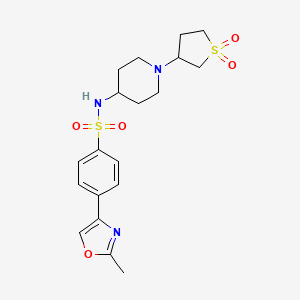

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Beschreibung

This compound features a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position and a piperidin-4-yl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. Though direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with sulfonamide-based inhibitors targeting enzymes or receptors, such as kinase or carbonic anhydrase inhibitors .

Eigenschaften

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-14-20-19(12-27-14)15-2-4-18(5-3-15)29(25,26)21-16-6-9-22(10-7-16)17-8-11-28(23,24)13-17/h2-5,12,16-17,21H,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJSAFJZDCDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on pharmacological properties.

Structural Features

The compound's structure integrates several functional groups that are known to interact with biological targets:

- Piperidine Ring : Known for various pharmacological activities, including anesthetic and anti-inflammatory effects.

- Tetrahydrothiophene Unit : Contributes to the compound's reactivity and potential interactions with biological systems.

- Benzenesulfonamide Group : Associated with enzyme inhibition and antibacterial properties.

The molecular formula of this compound is , with a molecular weight of approximately 336.41 g/mol.

Synthesis

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydrothiophene Ring : This is achieved through cyclization reactions involving sulfur-containing precursors.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide bond.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit significant antimicrobial activity. For example, related sulfonamides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological and pathological processes. Studies have shown that similar compounds can inhibit urease with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating infections caused by urease-producing bacteria .

Anti-inflammatory Effects

Compounds containing piperidine and tetrahydrothiophene moieties have been linked to anti-inflammatory activities. It is hypothesized that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Case Studies

Recent research has explored the biological activity of related compounds:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 5.0 | E. coli |

| Compound B | Urease Inhibition | 2.5 | Urease |

| Compound C | Anti-inflammatory | 10.0 | NF-kB |

These findings suggest that modifications to the core structure can significantly influence biological activity.

Vergleich Mit ähnlichen Verbindungen

Core Structural Differences

The following table highlights key structural distinctions between the target compound and analogs from the evidence:

Key Observations :

- The target compound’s tetrahydrothiophene sulfone ring differs from thiazolidinone/isothiazolidinone rings in analogs , which contain additional ketone groups and nitrogen atoms.

- The 2-methyloxazole substituent in the target compound is smaller and less polar than the pyridine group in ’s analog or the chromenone system in , suggesting differences in target binding affinity.

- Piperidine or piperidinyl groups are common in all compounds, indicating a role in solubility or receptor anchoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.